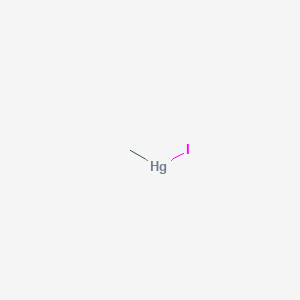

Methylmercury(1+);iodide

Description

Properties

CAS No. |

143-36-2 |

|---|---|

Molecular Formula |

CH3HgI |

Molecular Weight |

342.53 g/mol |

IUPAC Name |

methylmercury(1+) iodide |

InChI |

InChI=1S/CH3.Hg.HI/h1H3;;1H/q;+1;/p-1 |

InChI Key |

JVDIOYBHEYUIBM-UHFFFAOYSA-M |

Canonical SMILES |

C[Hg]I |

Other CAS No. |

143-36-2 |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Synonyms |

iodomethylmercury methylmercuric iodide methylmercury iodide |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Structural Characterization of Methylmercury(II) Iodide: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis and structural characterization of methylmercury(II) iodide (CH₃HgI), an important organometallic compound. This document is intended for researchers, chemists, and professionals in drug development and related scientific fields. It details established synthetic protocols, presents available physicochemical and spectroscopic data in a structured format, and outlines the logical workflow for its preparation and analysis. While extensive spectroscopic information is available, it should be noted that a definitive single-crystal X-ray structure was not found in the surveyed literature, limiting the availability of precise bond lengths and angles.

Introduction

Methylmercury(II) iodide, with the chemical formula CH₃HgI, is a light-sensitive, yellow crystalline solid that belongs to the family of organomercury compounds.[1] The methylmercury cation, [CH₃Hg]⁺, is a simple organometallic cation where a methyl group is covalently bonded to a mercury atom.[2] Compounds of this nature are instrumental in various chemical studies but are noted for their significant toxicity. This guide consolidates the key procedures for the synthesis of methylmercury(II) iodide and the analytical techniques used for its structural elucidation, providing a foundational resource for laboratory professionals.

Synthesis of Methylmercury(II) Iodide

Two primary methods for the synthesis of methylmercury(II) iodide are documented: the direct reaction of elemental mercury with methyl iodide and the reaction of a Grignard reagent with a mercury(II) salt.

Method 1: Direct Reaction of Mercury and Methyl Iodide

This method involves the direct, light-assisted reaction of elemental mercury with an excess of methyl iodide, using iodine as a catalyst. The excess methyl iodide conveniently serves as the reaction medium.[3]

Method 2: Grignard Reagent Method

An alternative and common organometallic route involves the reaction of a methyl Grignard reagent, such as methylmagnesium iodide (CH₃MgI), with mercuric chloride (HgCl₂). The resulting product, methylmercury(II) iodide, can then be purified by recrystallization from a suitable solvent like ethanol.

Structural Characterization and Physicochemical Properties

The identity and structure of synthesized methylmercury(II) iodide are confirmed through various analytical techniques. The collected data are summarized below.

Physical and Chemical Properties

Methylmercury(II) iodide is a yellow, light-sensitive powder with a melting point of approximately 145 °C.[1] Key identifying information is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | CH₃HgI | [4][5] |

| Molecular Weight | 342.53 g/mol | [1][4][5] |

| Appearance | Yellow powder/crystals | [1] |

| Melting Point | 145 °C | [1] |

| CAS Number | 143-36-2 | [4][5] |

Table 1: General physicochemical properties of Methylmercury(II) Iodide.

X-ray Crystallography

A comprehensive search of the literature did not yield a definitive single-crystal X-ray diffraction study for methylmercury(II) iodide. Consequently, precise experimental data on bond lengths (Hg-C, Hg-I), the C-Hg-I bond angle, and unit cell parameters are not available in this guide. The C-Hg-X linkage in related methylmercury compounds is typically linear or near-linear.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for confirming the presence of key functional groups in methylmercury(II) iodide. The molecule belongs to the C₃ᵥ point group.[4] The observed infrared and Raman frequencies for the fundamental vibrational modes are well-documented and are crucial for structural confirmation.[4][6]

| Sym. | Mode No. | Assignment | Infrared (cm⁻¹) | Raman (cm⁻¹) |

| a₁ | ν₁ | CH₃ symmetric stretch | 2920 (Medium) | 2914 |

| a₁ | ν₂ | CH₃ symmetric deformation | 1180 (Medium) | 1182 (Polarized) |

| a₁ | ν₃ | Hg-C stretch | 531 (Medium) | 538 (Polarized) |

| a₁ | ν₄ | Hg-I stretch | 184 (Medium) | 180 (Polarized) |

| e | ν₅ | CH₃ degenerate stretch | 3008 (Medium) | - |

| e | ν₆ | CH₃ degenerate deformation | 1400 (Weak) | - |

| e | ν₇ | CH₃ rock | 781 (Strong) | - |

| e | ν₈ | C-Hg-I bend | 64 (Medium) | - |

Table 2: Vibrational frequencies for Methylmercury(II) Iodide. Data sourced from the NIST Chemistry WebBook, based on work by Shimanouchi, 1972.[4][6] All frequencies are from solution-phase measurements unless otherwise specified as solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the nuclei.

-

¹H NMR: The proton NMR spectrum shows a singlet for the three equivalent methyl protons. In pyridine solution, the coupling constant between ¹⁹⁹Hg (I=1/2, ~17% natural abundance) and the methyl protons, ²J(¹⁹⁹Hg-¹H), is approximately 200 Hz. A characteristic feature for methylmercury iodide is the significant broadening of these satellite peaks, which is attributed to scalar coupling relaxation involving the quadrupolar ¹²⁷I nucleus.

-

¹³C and ¹⁹⁹Hg NMR: Specific chemical shift values for the methyl carbon (¹³C) and the mercury nucleus (¹⁹⁹Hg) in methylmercury(II) iodide are not available from the conducted search. For organometallic compounds, the methyl carbon would be expected to resonate in the upfield region of the ¹³C NMR spectrum.

Experimental Protocols

Synthesis via Direct Reaction

The following protocol is adapted from the procedure described in US Patent 2,914,451.[3]

Materials:

-

Elemental Mercury (Hg)

-

Methyl Iodide (CH₃I)

-

Iodine (I₂)

Procedure:

-

A closed reactor equipped with a reflux condenser, an efficient agitator, and a means for heating is charged with 100 parts by weight of mercury, 375 parts of methyl iodide, and 8 parts of iodine.

-

The reaction mixture is agitated vigorously and illuminated with light from ordinary frosted electric light bulbs placed in close proximity to the reactor.

-

The reaction is allowed to proceed until the formation of the product is complete. The excess methyl iodide acts as the solvent.

-

Upon completion, the excess methyl iodide can be removed by distillation.

-

The resulting methylmercury(II) iodide can be further purified, for example, by recrystallization from ethanol.

Caution: Organomercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. Methyl iodide is also toxic and volatile.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the synthesis and characterization workflows.

References

- 1. 143-36-2 CAS MSDS (METHYLMERCURY(II) IODIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Methylmercury - Wikipedia [en.wikipedia.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Methylmercuric iodide [webbook.nist.gov]

- 5. Mercury, iodomethyl- | CH3HgI | CID 67347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methylmercuric iodide [webbook.nist.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of Crystalline Methylmercury Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmercury iodide (CH₃HgI) is a highly toxic organometallic compound that has been the subject of considerable interest in toxicological and environmental research. Its crystalline form presents a unique set of physical and chemical properties that are crucial for understanding its stability, reactivity, and biological interactions. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of crystalline methylmercury iodide, detailed experimental protocols for its synthesis and characterization, and a visualization of its toxicological pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in studies involving methylmercury compounds.

Physical Properties

Crystalline methylmercury iodide is a white, crystalline solid at room temperature. Its fundamental physical properties are summarized in the table below, providing a quantitative basis for its handling and experimental use.

| Property | Value | Reference |

| Molecular Formula | CH₃HgI | [NIST, 2023] |

| Molecular Weight | 342.53 g/mol | [NIST, 2023] |

| CAS Registry Number | 143-36-2 | [NIST, 2023] |

| Appearance | White crystalline powder | [ChemBK, 2024] |

| Melting Point | 145 °C | [ChemBK, 2024] |

| Boiling Point | 239.31 °C (estimated) | [ChemBK, 2024] |

| Crystal System | Data not available | |

| Space Group | Data not available | |

| Lattice Parameters | Data not available |

Chemical Properties

The chemical behavior of methylmercury iodide is dominated by the covalent bond between the methyl group and the mercury atom, as well as the ionic character of the mercury-iodide bond. It is a potent neurotoxin with a high affinity for sulfhydryl groups in proteins.

| Property | Description | Reference |

| Toxicity | Highly toxic by inhalation, ingestion, and skin contact. It is a potent neurotoxin that can cause severe and irreversible damage to the central nervous system. | [Mutter, 2019] |

| Reactivity | Reacts readily with nucleophiles, particularly those containing sulfur (thiols). The methylmercury cation, [CH₃Hg]⁺, is a soft acid and therefore binds strongly to soft bases like sulfur. | [Wikipedia, 2024] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents such as ethanol, diethyl ether, and acetone. | [ATSDR, 2022] |

| Thermal Stability | Decomposes upon heating to high temperatures, though the specific decomposition temperature is not well-documented. |

Experimental Protocols

Synthesis of Crystalline Methylmercury Iodide

This protocol describes a common method for the synthesis of methylmercury iodide from methyl iodide and metallic mercury.

Materials:

-

Methyl iodide (CH₃I)

-

Metallic mercury (Hg)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or inert atmosphere setup

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dish

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Carefully add metallic mercury (10.0 g, 49.8 mmol) to the flask. To this, add anhydrous diethyl ether (100 mL) followed by the slow, dropwise addition of methyl iodide (7.08 g, 3.1 mL, 50.0 mmol).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically slow and may be gently heated to reflux (approximately 35 °C for diethyl ether) to increase the rate. The reaction progress can be monitored by the consumption of the metallic mercury. The reaction is complete when all the mercury has reacted, which may take several hours to days.

-

Isolation of Crude Product: Once the reaction is complete, allow the mixture to cool to room temperature. The crude methylmercury iodide will be a white solid suspended in the ether. Filter the solid product using a Büchner funnel and wash with a small amount of cold diethyl ether to remove any unreacted methyl iodide.

-

Purification by Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or acetone) to dissolve the solid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain crystalline methylmercury iodide.

Safety Precautions: Methylmercury iodide and its precursors are extremely toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and safety goggles.

Characterization of Crystalline Methylmercury Iodide

Objective: To determine the crystal structure, space group, and lattice parameters of the synthesized methylmercury iodide.

Instrumentation: A single-crystal or powder X-ray diffractometer.

Procedure:

-

Sample Preparation (Single Crystal): A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Sample Preparation (Powder): The crystalline sample is finely ground to a homogenous powder and packed into a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is collected over a range of angles (2θ).

-

Data Analysis: The resulting diffraction pattern is analyzed to determine the crystal system, space group, and unit cell dimensions. For single-crystal data, a full structural solution and refinement can be performed.

Objective: To confirm the presence of the methyl group and to probe the chemical environment of the protons and carbon atoms.

Instrumentation: A high-resolution NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of crystalline methylmercury iodide in a suitable deuterated solvent (e.g., CDCl₃, (CD₃)₂SO) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum. A singlet corresponding to the methyl protons (CH₃) is expected. The chemical shift will be influenced by the mercury and iodide atoms.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. A single resonance corresponding to the methyl carbon is expected.

-

¹⁹⁹Hg NMR: If available, mercury-199 NMR can provide direct information about the mercury center.

Objective: To identify the characteristic vibrational modes of the C-H, Hg-C, and Hg-I bonds.

Instrumentation: An FTIR spectrometer for IR and a Raman spectrometer.

Procedure:

-

Sample Preparation (IR): The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (Raman): The crystalline sample can be placed directly in the path of the laser beam.

-

Data Collection: Acquire the spectra over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹ for mid-IR).

-

Data Analysis: Identify the characteristic vibrational frequencies. The C-H stretching and bending modes will appear in the high-frequency region, while the Hg-C and Hg-I stretching modes will be observed at lower frequencies.

Visualizations

Toxicological Pathway of Methylmercury

The following diagram illustrates the key steps in the toxicological pathway of methylmercury following exposure, leading to neurotoxicity.

Caption: Toxicological pathway of methylmercury.

Experimental Workflow for Synthesis and Characterization

This diagram outlines the logical flow of the experimental work from synthesis to full characterization of crystalline methylmercury iodide.

Caption: Synthesis and characterization workflow.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of crystalline methylmercury iodide, along with comprehensive experimental protocols for its synthesis and characterization. The inherent toxicity of this compound necessitates careful handling and a thorough understanding of its properties, which this guide aims to facilitate. The provided visualizations of its toxicological pathway and experimental workflow offer a clear and concise summary of complex processes. While a complete crystallographic description remains an area for further investigation, the information compiled here serves as a robust foundation for researchers and professionals working with this important and hazardous material.

Delving into the Dawn of Discovery: An In-depth Technical Guide to Early Toxicological Studies of Methylmercury Iodide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational toxicological research on methylmercury iodide and related compounds. The focus is on the early, seminal studies that first characterized the profound neurotoxicity of these organometallic substances. This document synthesizes key quantitative data, details experimental methodologies from the period, and visualizes the nascent understanding of the underlying toxicological mechanisms.

Quantitative Toxicological Data

Early investigations into the toxicity of methylmercury compounds established their potent and often fatal effects across various animal models. The following tables summarize the critical quantitative data from these pioneering studies, offering a comparative look at lethal doses and the concentrations at which toxic effects were observed.

Table 1: Acute Lethal Dose (LD50) of Methylmercury Compounds in Rodents

| Species | Compound | Route of Administration | LD50 (mg Hg/kg) | Reference |

| Rat (200g) | Methylmercury chloride | Oral | 39.6 ± 2.3 | [1] |

| Rat (300g) | Methylmercury chloride | Oral | 33.1 ± 2.1 | [1] |

| Rat (350g) | Methylmercury chloride | Oral | 30.3 ± 1.0 | [1] |

| Rat (400g) | Methylmercury chloride | Oral | 27.1 ± 1.0 | [1] |

| Rat (450g) | Methylmercury chloride | Oral | 24.7 ± 1.5 | [1] |

| Rat (500g) | Methylmercury chloride | Oral | 23.9 ± 1.1 | [1] |

| Mouse | Methylmercury compounds | Not Specified | Not Specified | [2] |

Note: A 1977 study reported on the differential effects of acute methylmercury poisoning in mice based on the route of administration, including LD50 data, but the specific values were not available in the abstract.[2]

Table 2: Chronic Toxicity of Methylmercury Compounds in Felines

| Dose (µg Hg/kg/day) | Compound | Duration of Treatment | Key Findings | Reference |

| 176 | Methylmercuric chloride or fish | 14 weeks | Onset of clinical signs (ataxia, loss of balance, motor incoordination). | [3] |

| 74 | Methylmercuric chloride or fish | Up to 2 years | Not specified in abstract. | [3] |

| 46 | Methylmercuric chloride or fish | 60 weeks | Onset of some neurological impairment. | [3] |

| 20 | Methylmercuric chloride or fish | 2 years | No treatment-related effects observed. | [3] |

| 8.4 | Methylmercuric chloride or fish | 2 years | No treatment-related effects observed. | [3] |

| 3 | Methylmercuric chloride or fish | 2 years | No treatment-related effects observed. | [3] |

| 1.29 mg/kg/day | Methylmercuric hydroxide | 15 days | Onset of clinical signs (anorexia, ataxia, blindness, convulsions). | [4] |

| 0.86 mg/kg/day | Methylmercuric hydroxide | 15 days | Onset of clinical signs (anorexia, ataxia, blindness, convulsions). | [4] |

Experimental Protocols of Foundational Studies

The methodologies employed in early methylmercury toxicology were foundational in establishing the link between exposure and the characteristic neuropathological outcomes.

Animal Models and Compound Administration

-

Species: A range of animal models were utilized, with cats, rats, and monkeys being prominent in early neurotoxicity studies. Cats were particularly noted for developing neurological symptoms that closely mirrored those observed in human poisoning cases, such as Minamata disease.[5][6]

-

Compounds: While this guide focuses on methylmercury iodide, early research often used related compounds like methylmercuric chloride and methylmercury nitrate interchangeably, assuming similar toxicological profiles.[7][8]

-

Routes of Administration:

-

Oral: This was a common route of exposure, designed to mimic human ingestion of contaminated food. In feline studies, methylmercury compounds were mixed with the animals' daily food rations.[3][4] For instance, in a notable 1959 experiment, industrial waste containing methylmercury was mixed with cat food.[5]

-

Inhalation: Some early experiments also investigated the effects of inhaling methylmercury compounds, recognizing the potential for occupational exposure.[7]

-

Clinical Observation and Neuropathological Analysis

-

Clinical Signs: Researchers meticulously documented the onset and progression of neurological signs. These included ataxia (incoordination), hypermetria (overshooting movements), proprioceptive impairment, blindness, tremors, and convulsions.[4][7] A phenomenon known as "dancing cat fever" in Minamata was an early indicator of the severe neurological impact of methylmercury.

-

Histopathology: Post-mortem examinations were crucial. Tissues, particularly from the central nervous system (CNS), were preserved, sectioned, and examined microscopically. The key pathological findings were consistently observed in the CNS and included:

-

Neuronal Degeneration and Necrosis: A significant loss of nerve cells was a hallmark finding.[4][9]

-

Gliosis: A proliferation of glial cells, the supportive cells of the CNS, was observed in areas of neuronal loss, indicating a reactive process to the neuronal damage.[3]

-

Selective Vulnerability: Early researchers noted that certain neuronal populations were more susceptible. For example, in the cerebellum, granule cells were often severely depleted while Purkinje cells were relatively spared.[5][9] The degeneration of peripheral nerves and sensory roots was also a consistent finding.[9]

-

Mercury Tissue Analysis

-

Sample Collection: At the termination of the studies, various tissues such as the brain, liver, kidney, spleen, and muscle were collected to determine the distribution and accumulation of mercury.[4]

-

Analytical Methods: While early analytical chemistry techniques were less sophisticated than today's, they were capable of quantifying mercury levels in biological samples, allowing researchers to correlate tissue concentrations with the observed toxic effects.

Visualizing Early Concepts of Methylmercury Toxicity

The following diagrams, rendered in the DOT language for Graphviz, illustrate the logical flow of the experimental processes and the early understanding of the molecular interactions and pathological consequences of methylmercury iodide exposure.

The primary molecular target of methylmercury, as understood from early research, was the sulfhydryl (-SH) groups present in amino acids like cysteine, which are integral components of many proteins and enzymes.[10][11][12]

This initial biochemical insult was recognized to lead to a cascade of downstream pathological effects, culminating in the observed neurotoxicity.

References

- 1. Toxicity of methylmercury: effects on different ages of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effects of acute methylmercury poisoning in the mouse arising from route of administration: LD50, tissue distribution and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronic toxicity of methylmercury in the adult cat. Interim report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pathology of subacute methylmercurialism in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. asoshiranui.net [asoshiranui.net]

- 8. Chronic Toxicity of Methylmercury Chloride in Rats : Pathological Study [jstage.jst.go.jp]

- 9. A review of experimental methylmercury toxicity in rats: neuropathology and evidence for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfhydryl groups as targets of mercury toxicity. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis of the methylmercury(1+) cation

An In-depth Technical Guide to the Spectroscopic Analysis of the Methylmercury(1+) Cation

Introduction

The methylmercury(1+) cation ([CH₃Hg]⁺) is a potent organometallic neurotoxin that poses significant risks to human health and the environment.[1][2] It is formed from the methylation of inorganic mercury by microorganisms in aquatic environments and subsequently bioaccumulates and biomagnifies through the food chain, with human exposure occurring primarily through the consumption of contaminated fish.[1][3] The high affinity of the soft Lewis acid [CH₃Hg]⁺ for soft bases, particularly thiol (-SH) and selenol (-SeH) groups in amino acids like cysteine, leads to strong binding with proteins, disrupting their structure and function.[1][4][5] This interaction is central to its toxicity, which includes severe neurological damage, developmental deficits, and cardiovascular effects.[1][3][6]

Understanding the coordination chemistry, environmental fate, and toxicological mechanisms of methylmercury requires precise and sensitive analytical techniques. Spectroscopic methods are indispensable tools for identifying and quantifying methylmercury, elucidating its complexation with various ligands, and probing its interactions within biological systems. This guide provides a comprehensive overview of the principal spectroscopic techniques used in the analysis of the methylmercury(1+) cation, intended for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for investigating the structure and chemical environment of mercury-containing compounds. The mercury-199 (¹⁹⁹Hg) isotope, with a nuclear spin of 1/2 and a natural abundance of nearly 17%, is the preferred nucleus for these studies.[7] The chemical shift of ¹⁹⁹Hg is extremely sensitive to its coordination environment, making it an excellent probe for studying ligand exchange and binding.[7]

Application to Methylmercury(1+)

¹⁹⁹Hg NMR is used to characterize methylmercury complexes with a wide range of ligands, especially those containing sulfur and nitrogen donors.[8][9] The large chemical shift range of ¹⁹⁹Hg provides high resolution for distinguishing between different coordination geometries. Furthermore, proton (¹H) NMR is valuable for observing the methyl protons of the cation. The two-bond coupling constant (²J(¹⁹⁹Hg-¹H)) is a key parameter, typically ranging from 100 to 270 Hz, which confirms the Hg-C bond and provides insight into the electronic environment of the mercury center.[9][10]

Quantitative Data: ¹⁹⁹Hg and ¹H NMR Parameters

The following table summarizes typical NMR spectroscopic data for methylmercury complexes.

| Compound/Complex | ¹⁹⁹Hg Chemical Shift (δ, ppm) | ²J(¹⁹⁹Hg-¹H) (Hz) | Solvent | Reference |

| [CH₃Hg]NO₃ with Pyridine | -821 | 201 | DMSO-d₆ | Canty et al., 1978 |

| [CH₃Hg]NO₃ with 2-Methylpyridine | -832 | 196 | DMSO-d₆ | Canty et al., 1978 |

| [CH₃Hg]NO₃ with 2,6-Dimethylpyridine | -871 | 185 | DMSO-d₆ | Canty et al., 1978 |

| CH₃Hg-Cysteine | -835 | ~200 | D₂O | Rabenstein et al., 1986 |

| CH₃Hg-Glutathione | -820 | ~200 | D₂O | Rabenstein et al., 1986 |

| Dimethylmercury (Reference) | 0 | 101.5 | Neat | [7][10] |

Note: ¹⁹⁹Hg chemical shifts are referenced to neat dimethylmercury (δ = 0 ppm).

Experimental Protocol: ¹⁹⁹Hg NMR Spectroscopy

-

Sample Preparation : Dissolve the methylmercury salt (e.g., methylmercury chloride) and the ligand of interest in an appropriate deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube. Concentrations typically range from 10 mM to 100 mM.

-

Instrumentation : Utilize a high-field NMR spectrometer equipped with a multinuclear probe capable of detecting ¹⁹⁹Hg frequencies.

-

Data Acquisition :

-

Tune and match the probe to the ¹⁹⁹Hg frequency.

-

Determine the 90° pulse width for ¹⁹⁹Hg.

-

Acquire a one-dimensional ¹⁹⁹Hg spectrum. A wide spectral width (e.g., >2000 ppm) is necessary due to the large chemical shift range.

-

For enhanced sensitivity, indirect detection methods like Heteronuclear Multiple Quantum Coherence (HMQC) can be used to correlate the methyl protons with the ¹⁹⁹Hg nucleus.[11]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the ¹⁹⁹Hg chemical shifts externally to a known standard, such as dimethylmercury (δ=0 ppm) or an alternative safer reference.[7][10]

-

Measure chemical shifts (δ) and coupling constants (J).

-

Visualization: NMR Experimental Workflow

Caption: Workflow for NMR Analysis of Methylmercury(1+).

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the vibrational modes of molecules. These techniques are highly effective for studying the bonds within the methylmercury cation (Hg-C) and its coordination to various ligands (e.g., Hg-S).

Application to Methylmercury(1+)

In studies of methylmercury, key vibrational modes include the Hg-C stretch, the symmetric CH₃ deformation (umbrella mode), and CH₃ rocking modes. Upon coordination to a ligand, such as a thiol, new vibrational modes corresponding to the Hg-ligand bond (e.g., Hg-S stretch) appear in the spectrum. Shifts in these frequencies can indicate changes in coordination number and geometry. FT-IR has been used to detect subtle changes in lipids and proteins in biological tissues exposed to methylmercury.[12][13]

Quantitative Data: Vibrational Frequencies

The table below lists characteristic vibrational frequencies for methylmercury compounds.

| Compound | Vibrational Mode | Frequency (cm⁻¹) | Technique | Reference |

| CH₃HgSCN (Solid) | C-N Stretch | 2112 | Raman | [14] |

| S-C Stretch | 721 | Raman | [14] | |

| Hg-S Stretch | 270 | Raman | [14] | |

| CH₃HgSCN (in CH₃OH) | C-N Stretch | 2138 | Raman | [14] |

| Hg-C Stretch | 540 | Raman | [14] | |

| Hg-S Stretch | 283 | Raman | [14] | |

| CH₃HgH | Hg-H Stretch | ~1800 | FTIR | [15] |

| Hg-C Stretch | ~550 | FTIR | [15] |

Experimental Protocol: FT-IR Analysis of Biological Tissues

This protocol is adapted from studies on methylmercury-exposed tissues.[12][13]

-

Sample Preparation :

-

Excise the tissue of interest (e.g., lung, brain) from control and methylmercury-treated animal models.

-

Homogenize the tissue in a suitable buffer (e.g., physiological saline).

-

Alternatively, prepare subcellular fractions or biological fluids like bronchoalveolar lavage fluid.[12]

-

Deposit a small aliquot of the prepared sample onto an IR-transparent window (e.g., ZnSe) for Attenuated Total Reflection (ATR) measurements.

-

-

Instrumentation : Use an FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition :

-

Collect a background spectrum of the clean, dry ATR crystal.

-

Apply the sample to the crystal and ensure good contact.

-

Collect the sample spectrum, typically by co-adding multiple scans (e.g., 64-128) to improve the signal-to-noise ratio. A typical spectral range is 4000-600 cm⁻¹.

-

-

Data Processing :

-

Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.

-

Perform baseline correction and normalization.

-

Identify key vibrational bands corresponding to proteins (Amide I, Amide II), lipids (C-H stretching), and nucleic acids.

-

-

Analysis : Compare the spectra from control and treated samples, looking for changes in peak positions, intensities, and shapes that indicate structural or compositional alterations induced by methylmercury.[16]

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the ultra-trace quantification and speciation of methylmercury. Coupling a separation technique like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a highly sensitive detector like an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) allows for the differentiation and measurement of various mercury species in complex matrices.[17][18] Electrospray Ionization (ESI-MS) is also used to study the non-covalent interactions between methylmercury and biomolecules like proteins.[4]

Application to Methylmercury(1+)

GC-ICP-MS is considered a gold standard for methylmercury analysis.[17] It involves derivatizing methylmercury to a more volatile form (e.g., propylation or hydride generation), separating it chromatographically, and detecting the specific mercury isotopes with ICP-MS.[15][17] This provides exceptional sensitivity and accuracy, often reaching detection limits in the picomolar (pM) or ng/L range.[18][19] HPLC-ICP-MS is used for the analysis of less volatile or thermally unstable methylmercury complexes, such as those with thiols.[18][19] ESI-MS allows for the direct observation of adducts formed between methylmercury and proteins, providing insight into binding stoichiometry and kinetics.[4]

Quantitative Data: Mass Spectrometry Parameters

| Technique | Analyte/Matrix | Derivatization | Detection Limit (LOD) | Reference |

| GC-ICP-MS | Fish Tissue (DORM-2) | Propylation | - | [17] |

| GC-ICP-MS | Water | Hydride Generation | 0.15 µg | [15] |

| LC-MS/MS | Water (MeHg-thiol complexes) | None | 12–530 pM | [19] |

| HPLC-ICP-MS | Water | None | < 10 ng/L | [18] |

| Voltammetry | Fish Tissue | None | 0.50 µg/L | [20] |

Experimental Protocol: Speciation by HPLC-ICP-MS

This protocol is a generalized procedure for the analysis of methylmercury in water or soil extracts.[18]

-

Sample Preparation (Water) :

-

Filter the water sample through a 0.45 µm membrane.

-

Acidify and preserve the sample as required.

-

-

Sample Preparation (Soil/Sediment) :

-

Instrumentation :

-

An HPLC system equipped with a suitable column (e.g., C18 reverse-phase).

-

An ICP-MS system.

-

An interface to introduce the HPLC eluent into the ICP-MS plasma.

-

-

Chromatographic Separation :

-

Set up a mobile phase suitable for separating mercury species (e.g., an aqueous solution containing a pairing agent like L-cysteine and an organic modifier like methanol).

-

Inject the prepared sample or standard solution into the HPLC.

-

Run the gradient or isocratic method to separate inorganic mercury (Hg²⁺) from methylmercury ([CH₃Hg]⁺).

-

-

ICP-MS Detection :

-

Monitor the intensity of a specific mercury isotope (e.g., ²⁰²Hg) over time.

-

The retention time of the peak identifies the species, and the peak area is proportional to its concentration.

-

-

Quantification : Create a calibration curve using standards of known concentrations for each mercury species to quantify the amounts in the sample. Species-specific isotope dilution can be employed for the highest accuracy.[17][21]

Visualization: HPLC-ICP-MS Experimental Workflow

References

- 1. Methylmercury - Wikipedia [en.wikipedia.org]

- 2. Neurotoxin - Wikipedia [en.wikipedia.org]

- 3. Spodium Bonds Involving Methylmercury and Ethylmercury in Proteins: Insights from X-ray Analysis and Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mercury binding to proteins disclosed by ESI MS experiments: The case of three organomercurials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of mercury species with proteins: towards possible mechanism of mercurial toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of methylmercury-induced neurotoxicity: Evidence from experimental studies | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 7. Chemical Shift Standards for 199Hg NMR Spectroscopy, Twenty-Five Years Later - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. (Hg) Mercury NMR [chem.ch.huji.ac.il]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Indirect detection of mercury-199 nuclear magnetic resonance spectra of methylmercury complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FT-IR spectroscopy of methylmercury-exposed mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholars.lynn.edu [scholars.lynn.edu]

- 14. Vibrational spectra of mercury(II) and methylmercury(II) thiocyanates | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. agilent.com [agilent.com]

- 19. Determination of picomolar levels of methylmercury complexes with low molecular mass thiols by liquid chromatography tandem mass spectrometry and online preconcentration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. news-medical.net [news-medical.net]

Abiotic vs. Biotic Methylation of Mercury: A Technical Guide to the Formation of Methylmercury Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercury, a ubiquitous environmental contaminant, undergoes methylation to form the highly toxic and bioaccumulative methylmercury. This transformation is a critical control point in the mercury biogeochemical cycle and a significant concern for human health. Methylation can occur through both biotic and abiotic pathways, with the resulting methylmercury cation (CH₃Hg⁺) readily associating with various ligands, including iodide, to form species such as methylmercury iodide (CH₃HgI). This technical guide provides an in-depth examination of the core mechanisms underpinning the abiotic and biotic methylation of mercury, with a specific focus on the formation of methylmercury iodide. It details the experimental protocols for studying these processes, presents quantitative data on reaction kinetics, and visualizes the key pathways using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in fields related to environmental chemistry, toxicology, and pharmacology.

Introduction

Mercury (Hg) is a global pollutant, and its organic form, methylmercury (MeHg), is a potent neurotoxin that biomagnifies through aquatic food webs, posing a significant risk to human and ecosystem health. The conversion of inorganic mercury to methylmercury is a pivotal process that dictates its toxicity and environmental fate. This methylation can be driven by both microbial activity (biotic) and chemical reactions (abiotic).

The methylmercury cation, CH₃Hg⁺, is a soft acid and readily forms complexes with various inorganic and organic ligands. In environments rich in halides, such as marine and estuarine systems, the formation of methylmercury halides, including methylmercury iodide (CH₃HgI), is of particular interest. Understanding the distinct mechanisms of biotic and abiotic methylation and the subsequent speciation of methylmercury is crucial for developing effective strategies to mitigate mercury contamination and its health impacts.

Biotic Methylation of Mercury

Biotic mercury methylation is predominantly a microbially mediated process occurring in anoxic environments such as sediments and the water columns of stratified lakes.

The hgcAB Gene Cluster: The Key to Biotic Methylation

The genetic basis for microbial mercury methylation lies in the hgcAB gene cluster. This two-gene operon encodes the proteins HgcA and HgcB, which are essential for the methylation process.

-

HgcA: A corrinoid-binding protein that acts as a methyltransferase.

-

HgcB: A ferredoxin-like protein containing [4Fe-4S] clusters, which is believed to act as a reductant.

The prevailing model suggests that HgcA transfers a methyl group from a methyl donor, such as methylcobalamin, to an inorganic mercury (Hg(II)) substrate. HgcB is thought to be involved in the reductive activation of the corrinoid cofactor of HgcA, enabling the methylation cycle to continue.

Proposed Biotic Methylation Pathway

The precise mechanism of HgcAB-mediated mercury methylation is still an active area of research, but a generally accepted pathway involves the following steps:

-

Uptake of Inorganic Mercury: Hg(II) is taken up by the microbial cell.

-

Methyl Group Transfer: A methyl group is transferred from a donor (e.g., 5-methyltetrahydrofolate) to the cobalt atom of the corrinoid cofactor of HgcA.

-

Methylation of Mercury: The methyl group is then transferred from the corrinoid cofactor to Hg(II), forming methylmercury (CH₃Hg⁺).

-

Reductive Reactivation: HgcB provides electrons to reduce the oxidized corrinoid cofactor, regenerating it for the next methylation cycle.

Abiotic Methylation of Mercury

Abiotic methylation of mercury involves the transfer of a methyl group from a methyl donor to inorganic mercury without direct microbial enzymatic activity. These reactions can occur in various environmental compartments, including sunlit surface waters and sediments.

Key Abiotic Methyl Donors

Several naturally occurring and anthropogenic compounds can act as methyl donors for mercury:

-

Methylcobalamin (CH₃CoB₁₂): A biological compound that can abiotically methylate mercury. The reaction is faster in acidic conditions and is inhibited by chloride ions.[1] The reaction involves an electrophilic attack by Hg(II) on the methyl group of methylcobalamin.[2]

-

Methyltin Compounds: Mono-, di-, and trimethyltin compounds, often found in marine environments, can methylate Hg(II). These reactions are favored in basic, saline conditions.[3][4]

-

Methyl Iodide (CH₃I): A volatile compound produced by marine algae and other organisms, which can methylate elemental mercury (Hg(0)) via an oxidative addition mechanism, particularly under photochemical conditions.[1][3]

Abiotic Methylation Reaction Mechanisms

The mechanisms of abiotic methylation vary depending on the methyl donor and the speciation of mercury.

-

Electrophilic Substitution (SE2): This is a common mechanism for the methylation of Hg(II) by organometallic compounds like methylcobalamin and methyltin compounds. The Hg(II) species acts as an electrophile, attacking the carbon atom of the methyl group.

-

Oxidative Addition: In the case of methyl iodide reacting with elemental mercury (Hg(0)), the reaction proceeds through an oxidative addition where the Hg(0) is oxidized to Hg(II) as it inserts into the C-I bond.

Formation and Speciation of Methylmercury Iodide

Once formed, the methylmercury cation (CH₃Hg⁺) can associate with various anions present in the environment. In iodide-rich waters, the formation of methylmercury iodide (CH₃HgI) is a significant speciation pathway.

The reaction of methyl iodide with elemental mercury directly yields methylmercury iodide.[3] In the case of biotic methylation or abiotic methylation by other donors, the resulting CH₃Hg⁺ cation will readily react with available iodide ions (I⁻) to form CH₃HgI. The high affinity of the soft acid CH₃Hg⁺ for the soft base I⁻ makes this a favorable interaction.

Quantitative Data on Mercury Methylation

The rates of both biotic and abiotic mercury methylation are influenced by a variety of environmental factors. The following tables summarize key quantitative data from the literature.

Table 1: Rate Constants for Abiotic Mercury Methylation

| Methyl Donor | Mercury Species | Rate Law | Rate Constant | Conditions | Reference |

| Methylcobalamin | Hg(II) | First-order | 0.00612 min⁻¹ | pH 5.0 | [2] |

| Methylcobalamin | Hg(II) | First-order | 0.000287 min⁻¹ | pH 1.5 | [2] |

Table 2: Influence of Environmental Factors on Abiotic Methylation

| Factor | Effect on Methylation Rate | Methyl Donor | Conditions | Reference |

| Increasing pH | Increases | Methyltin compounds | Seawater | [4] |

| Increasing pH | Decreases | Methylcobalamin | Aquatic systems | [2] |

| Increasing Chloride | Inhibits | Methylcobalamin | Aqueous media | [1][5] |

| Salinity | No significant effect | Methyltin compounds | Seawater | [4] |

Experimental Protocols

The study of mercury methylation often involves the use of stable isotopes as tracers to follow the conversion of inorganic mercury to methylmercury.

General Experimental Workflow for Measuring Methylation Rates

Detailed Protocol for Isotope-Tracer Methylation Assay

This protocol is a generalized procedure based on common practices in the field.[6][7][8]

-

Sample Preparation:

-

Collect water or sediment samples and store them under conditions that preserve their in-situ properties.

-

Homogenize sediment samples as required.

-

-

Isotope Spiking:

-

Spike the samples with a known amount of an enriched stable isotope of inorganic mercury (e.g., ¹⁹⁹HgCl₂ or ²⁰¹HgCl₂).

-

-

Incubation:

-

Incubate the spiked samples under controlled conditions (e.g., temperature, light, oxygen levels) that mimic the environment of interest.

-

For abiotic studies, samples may be sterilized (e.g., by autoclaving or filtration) prior to spiking.

-

-

Reaction Termination and Extraction:

-

At specific time points, terminate the reaction (e.g., by freezing or adding a chemical stop solution).

-

Extract the methylmercury from the sample matrix. Common methods include:

-

Distillation: To separate volatile mercury species.

-

Solvent Extraction: Using an organic solvent to partition the methylmercury.

-

Acid Leaching: Followed by purification on an ion-exchange resin.[6]

-

-

-

Derivatization:

-

Convert the extracted methylmercury into a more volatile form for gas chromatography. Ethylation using sodium tetraethylborate (NaBEt₄) is a common method.[7]

-

-

Analysis by Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS):

-

The derivatized methylmercury is separated by gas chromatography.

-

The eluent from the GC is introduced into an ICP-MS, which allows for the quantification of the specific mercury isotopes in the methylmercury fraction.

-

By measuring the amount of the isotopically labeled methylmercury formed, the methylation rate can be calculated.

-

Conclusion

The methylation of mercury is a complex process with both biotic and abiotic pathways contributing to the formation of the potent neurotoxin methylmercury. The biotic pathway is primarily driven by microorganisms harboring the hgcAB gene cluster, while abiotic methylation can be mediated by various methyl donors, including methylcobalamin, methyltin compounds, and methyl iodide. The resulting methylmercury cation readily forms complexes with available ligands, with methylmercury iodide being a significant species in halide-rich environments.

The study of these methylation processes relies on sophisticated analytical techniques, particularly the use of stable isotope tracers coupled with GC-ICP-MS. A thorough understanding of the mechanisms, kinetics, and influencing factors of both biotic and abiotic mercury methylation is essential for assessing the risks associated with mercury contamination and for the development of effective remediation strategies. For professionals in drug development, an awareness of these fundamental biotransformation pathways of a major environmental toxin can provide valuable context for understanding xenobiotic metabolism and toxicity.

References

- 1. Abiotic methylation of mercury in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylation of inorganic mercury by methylcobalamin in aquatic systems | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Model reactions for abiotic mercury(II) methylation: Kinetics of methylation of mercury(II) by mono‐, di‐, and tri‐methyltin in seawater | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Simplified sample preparation procedure for measuring isotope-enriched methylmercury by gas chromatography and inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SOP for Manual MeHg by ICPMS isotope dilution | U.S. Geological Survey [usgs.gov]

- 8. researchgate.net [researchgate.net]

Chemical formula and molecular weight of methylmercury(1+) iodide.

This document provides a concise technical summary of the chemical properties of methylmercury(1+) iodide, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

Methylmercury(1+) iodide is an organometallic compound formed from the methylmercury cation ([CH3Hg]+) and an iodide anion (I-).[1] It is a highly toxic compound and a significant source of organic mercury exposure in humans.[1] The key quantitative data for this compound are summarized below.

| Identifier | Value | Reference |

| Chemical Formula | CH3HgI | [2][3][4][5][6] |

| Molecular Weight | 342.53 g/mol | [2][3][4][5][6] |

| CAS Number | 143-36-2 | [2][3] |

| IUPAC Name | iodo(methyl)mercury | [6] |

The methylmercury cation ([CH3Hg]+) itself has a molecular weight of 215.63 g/mol .[1][7]

Logical Relationship Diagram

The formation of methylmercury(1+) iodide from its constituent ions can be represented by the following logical diagram.

References

- 1. Methylmercury - Wikipedia [en.wikipedia.org]

- 2. Methylmercuric iodide [webbook.nist.gov]

- 3. Methylmercuric iodide (CAS 143-36-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 143-36-2 CAS MSDS (METHYLMERCURY(II) IODIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Methylmercuric iodide [webbook.nist.gov]

- 6. Mercury, iodomethyl- | CH3HgI | CID 67347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methylmercury(1+) | CH3Hg+ | CID 6860 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Covalent Bond in the CH₃Hg⁺ Moiety

For Researchers, Scientists, and Drug Development Professionals

The methylmercury cation (CH₃Hg⁺) is a simple yet profoundly significant organometallic species, notorious for its environmental toxicity and bioaccumulation.[1] At the heart of its chemical behavior and biological impact lies the mercury-carbon (Hg-C) covalent bond. This guide provides a detailed examination of this bond, integrating theoretical principles, quantitative data, and experimental methodologies to offer a comprehensive resource for professionals in the chemical and biomedical sciences.

Theoretical Framework of the Hg-C Covalent Bond

The bond between the methyl group (CH₃) and the mercury ion (Hg⁺) is a classic example of a polar covalent bond. Mercury, being a heavy element, introduces significant relativistic effects that influence its bonding characteristics. The bond is primarily formed by the overlap of a carbon sp³ hybrid orbital from the methyl group and a linear combination of the 6s and 6p orbitals of mercury.

A molecular orbital (MO) description provides a more nuanced picture of the bonding. The interaction involves the highest occupied molecular orbital (HOMO) of the methyl radical and the lowest unoccupied molecular orbital (LUMO) of the Hg²⁺ ion.

Caption: Molecular orbital diagram for the σ bond in CH₃Hg⁺.

Quantitative Bond Parameters

The physical properties of the Hg-C bond have been extensively characterized by both experimental and computational methods. Key quantitative data are summarized below, providing a basis for understanding its strength and reactivity.

| Parameter | Value | Method | Reference |

| Bond Length (Hg-C) | ~2.05 - 2.09 Å | X-ray Crystallography | [2] |

| Bond Dissociation Energy | ~50-60 kcal/mol | Computational (DFT) | [3] |

| Hg-C Stretching Frequency | ~530 - 570 cm⁻¹ | IR/Raman Spectroscopy | [4] |

Note: Exact values can vary depending on the counter-ion and the physical state (solid, solution).

Experimental Characterization Protocols

A multi-technique approach is essential for the comprehensive characterization of the CH₃Hg⁺ moiety. The following outlines standardized protocols for key analytical methods.

NMR is a powerful tool for probing the local electronic environment of the Hg-C bond. ¹H, ¹³C, and ¹⁹⁹Hg are all NMR-active nuclei that provide valuable structural information.[5]

Protocol for ¹⁹⁹Hg NMR:

-

Sample Preparation: Dissolve the methylmercury compound (e.g., CH₃HgCl) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Concentrations typically range from 0.01 M to 0.1 M.

-

Reference Standard: Dimethylmercury (Hg(CH₃)₂) has historically been used as the primary reference (δ = 0 ppm), but due to its extreme toxicity, secondary standards like 0.1 M Hg(ClO₄)₂ are now recommended.[6][7]

-

Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a multinuclear probe.

-

Tune the probe to the ¹⁹⁹Hg frequency (e.g., ~89.1 MHz on a 500 MHz spectrometer).[6]

-

Acquire a proton-decoupled ¹⁹⁹Hg spectrum to obtain a sharp singlet.

-

-

Data Analysis: The chemical shift of ¹⁹⁹Hg is highly sensitive to the ligand coordinated to the mercury, spanning a range of over 4000 ppm.[6] This sensitivity allows for detailed studies of ligand exchange and binding.

Single-crystal X-ray diffraction provides definitive information on bond lengths and angles in the solid state.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of a suitable methylmercury salt (e.g., methylmercury acetate) by slow evaporation of a saturated solution or by vapor diffusion.

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson techniques to locate the heavy mercury atom.

-

Refine the structural model using full-matrix least-squares methods to determine the precise atomic coordinates, including the Hg-C bond length.

-

Caption: Experimental workflow for characterizing the CH₃Hg⁺ moiety.

Spectroscopic Data Summary

Spectroscopic techniques provide fingerprints of the CH₃Hg⁺ moiety. The table below summarizes key NMR data.

| Nucleus | Typical Chemical Shift (ppm) | Coupling Constant (Hz) | Notes |

| ¹H (in CH₃) | 0.5 - 1.5 | ²J(¹⁹⁹Hg-¹H) ≈ 100-270 | Satellites from coupling to ¹⁹⁹Hg are characteristic.[5][8] |

| ¹³C (in CH₃) | -5 to 5 | ¹J(¹⁹⁹Hg-¹³C) ≈ 600-3000 | A large one-bond coupling constant is observed.[5][8] |

| ¹⁹⁹Hg | -1200 to +3100 | - | Highly sensitive to the coordinating ligand (X in CH₃HgX).[6] |

Biological Interactions and Significance

The reactivity of the Hg-C bond is central to the toxicology of methylmercury. The CH₃Hg⁺ cation is a soft Lewis acid, exhibiting a very high affinity for soft Lewis bases, particularly sulfhydryl (thiol) groups (-SH) found in amino acids like cysteine.[1][9][10]

The interaction with thiols is a rapid ligand exchange reaction: CH₃Hg⁺ + R-SH ⇌ CH₃Hg-SR + H⁺

This high-affinity binding disrupts protein structure and function, which is a primary mechanism of its toxicity.[9][11] The CH₃Hg-cysteine complex can also mimic the amino acid methionine, leading to its transport across biological barriers like the blood-brain barrier.[1]

References

- 1. Methylmercury - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pure.psu.edu [pure.psu.edu]

- 5. (Hg) Mercury NMR [chem.ch.huji.ac.il]

- 6. NMR Periodic Table: Mercury NMR [imserc.northwestern.edu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Background Information for Mercury and Methylmercury - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Interaction of mercury species with proteins: towards possible mechanism of mercurial toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational studies of the coordination stereochemistry, bonding, and metal selectivity of mercury - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Analytical techniques for detecting methylmercury(1+) iodide in water samples

An overview of highly sensitive and specific analytical techniques for the quantification of methylmercury (MeHg) in aqueous samples is presented. Methylmercury, an organic form of mercury, is a potent neurotoxin that bioaccumulates in aquatic ecosystems, posing a significant risk to human health and the environment. Accurate determination of its concentration, often present at ultra-trace levels, is critical for environmental monitoring and toxicological studies.

This document provides detailed protocols for two robust and widely adopted methods for methylmercury analysis in water:

-

Gas Chromatography coupled with Cold Vapor Atomic Fluorescence Spectrometry (GC-CVAFS) , based on the principles of US EPA Method 1630.

-

Gas Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) , recognized for its high accuracy and precision.

These methods involve sample preparation to isolate and convert methylmercury into a volatile form, followed by chromatographic separation and sensitive detection.

Application Note 1: Determination of Methylmercury by GC-CVAFS

This method, adapted from US EPA Method 1630, involves distillation, aqueous phase ethylation, gas chromatography separation, and detection by cold vapor atomic fluorescence spectrometry. It is suitable for determining methylmercury at very low concentrations in various water matrices.

Quantitative Performance Data

The performance of the GC-CVAFS method is characterized by its low detection limits and good recovery rates, making it ideal for environmental water sample analysis.

| Parameter | Value | Unit | Notes |

| Method Detection Limit (MDL) | 0.00006 | µg/L | Based on EPA Method 1630 for methylmercury as MeHg[1]. |

| Holding Time | 180 | Days | For samples preserved with HCl or H2SO4 and stored at ≤6°C[1]. |

| Sample Volume | 45 | mL | Typical aliquot for distillation[1]. |

| Recovery | 95 - 96% | % | For spiked water samples[2]. |

Experimental Protocol: GC-CVAFS

1. Sample Collection and Preservation:

-

Collect water samples in pre-cleaned borosilicate glass or fluoropolymer bottles.

-

For dissolved methylmercury analysis, filter the sample through a 0.45 µm filter immediately after collection[1].

-

Preserve freshwater samples by adding HCl to achieve a pH < 2. For seawater, use H2SO4 to avoid chloride interference[1].

-

Samples must be preserved within 48 hours of collection[1].

-

Store samples in the dark at a temperature of ≤6°C[1].

2. Sample Preparation (Distillation and Ethylation):

-

Place a 45 mL aliquot of the preserved water sample into a distillation vessel.

-

Add a complexing agent (e.g., copper sulfate) to enhance the recovery of methylmercury[1].

-

Distill the sample using a heating block at approximately 125°C with a continuous flow of inert gas (e.g., argon or nitrogen)[1]. Collect the distillate.

-

Adjust the pH of the distillate to ~4.9 using an acetate buffer[1].

-

Transfer the buffered distillate to a purge vessel. Add sodium tetraethylborate (NaBEt4) as an ethylating reagent. This converts the methylmercury cation (CH3Hg+) to volatile methylethylmercury (CH3CH2CH2Hg)[1].

3. Analysis:

-

Purge the volatile methylethylmercury from the solution using an inert gas and collect it on an adsorbent carbon trap[1].

-

Thermally desorb the trapped methylethylmercury from the trap onto a gas chromatography (GC) column[1].

-

The GC separates methylethylmercury from other potential ethylated mercury species.

-

The effluent from the GC column is directed into a pyrolysis unit, which decomposes the methylethylmercury to elemental mercury (Hg⁰)[1].

-

Quantify the elemental mercury using a Cold Vapor Atomic Fluorescence Spectrometer (CVAFS)[1].

Application Note 2: Determination of Methylmercury by GC-ICP-MS

Gas chromatography coupled with inductively coupled plasma mass spectrometry is considered a "gold standard" for mercury speciation analysis due to its exceptional accuracy and precision[3]. This method often employs species-specific isotope dilution for the highest quality quantification.

Quantitative Performance Data

GC-ICP-MS provides excellent precision and accuracy, particularly when using isotope dilution techniques.

| Parameter | Value | Unit | Notes |

| Limit of Quantification (LOQ) | 0.02 | mg/kg | In solid reference materials, demonstrating high sensitivity[4]. |

| Recovery (CRM DORM-2) | 98.3 | % | For certified fish muscle reference material[4]. |

| Intra-Assay Precision (RSD) | ≤0.27 | % | For three subsequent injections of the same sample extract[3]. |

| Inter-Assay Precision (RSD) | 1 | % | For three separate sample extractions[3]. |

Experimental Protocol: GC-ICP-MS

1. Sample Collection and Preservation:

-

Follow the same procedures for collection and preservation as outlined in the GC-CVAFS method to ensure sample integrity.

2. Sample Preparation (Extraction and Derivatization):

-

Take a measured volume of the water sample and buffer it to a pH of approximately 3.9 with an acetic acid/sodium acetate buffer[3].

-

Add a non-polar organic solvent, such as n-hexane, to the sample[3].

-

Introduce a derivatizing agent. For this protocol, sodium tetrapropylborate is used as a propylating reagent, which converts methylmercury (MeHg+) to methylpropylmercury (MeHgPr)[3][5].

-

Shake the mixture vigorously for approximately 10 minutes to facilitate the derivatization and extraction of the volatile organomercury species into the n-hexane phase[3].

-

Carefully separate the n-hexane layer, which now contains the derivatized methylmercury, and transfer it to a GC vial for analysis[3].

3. Analysis:

-

Inject an aliquot of the n-hexane extract into the GC system.

-

The GC column separates the methylpropylmercury from other compounds in the extract based on volatility and column affinity.

-

The separated compounds elute from the GC and are introduced into the inductively coupled plasma (ICP) torch.

-

The high temperature of the plasma atomizes and ionizes the mercury atoms.

-

The mass spectrometer (MS) separates the mercury isotopes based on their mass-to-charge ratio, allowing for highly specific and sensitive detection[5]. Quantification is typically based on a specific mercury isotope, such as ²⁰²Hg[5].

Analytical Workflow Visualization

The following diagram illustrates the general experimental workflow for the determination of methylmercury in water samples, from collection to final analysis.

Caption: General workflow for methylmercury analysis in water samples.

References

- 1. www2.gov.bc.ca [www2.gov.bc.ca]

- 2. Simplified sample preparation procedure for measuring isotope‐enriched methylmercury by gas chromatography and inductively coupled plasma mass spectrometry | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Simple and rapid analytical method for the determination of methylmercury in fish and shellfish using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

Application Note: High-Sensitivity Speciation Analysis of Methylmercury by Gas Chromatography-Mass Spectrometry

Abstract

Methylmercury is a potent neurotoxin that bioaccumulates in aquatic food webs, posing a significant risk to human health and the environment.[1][2] Accurate and sensitive quantification of methylmercury in various matrices is crucial for environmental monitoring, food safety assessment, and toxicological research. This application note details a robust and sensitive method for the speciation analysis of methylmercury using gas chromatography coupled with mass spectrometry (GC-MS). The protocol described herein is applicable to a range of biological and environmental samples and is intended for researchers, scientists, and drug development professionals.

Introduction

Mercury exists in various chemical forms in the environment, with methylmercury being the most toxic and readily bioaccumulated species.[1][3] Due to its high toxicity, several regulatory bodies have set stringent limits for methylmercury in food and environmental samples. Gas chromatography-mass spectrometry (GC-MS) offers a highly selective and sensitive analytical technique for the determination of methylmercury.[4] The method typically involves sample preparation to extract methylmercury, derivatization to a volatile form, chromatographic separation, and detection by a mass spectrometer. This application note provides a detailed protocol for the analysis of methylmercury by GC-MS, including sample preparation, derivatization, and instrument parameters, along with performance data.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for biological tissues (e.g., fish, blood) and sediments.

A. Biological Tissues (Fish, Blood)

This protocol is adapted from He et al. (2021) for the analysis of whole blood and is applicable to other biological tissues with minor modifications.[5]

-

Lysis and Fat Removal:

-

To a 2 mL polypropylene tube, add 0.5 mL of the whole blood sample.

-

Add 0.1 mL of a 0.1% cysteine solution.

-

Add 0.5 mL of methyl isobutyl ketone (MIBK), vortex for 30 seconds, and centrifuge at 830 x g for 5 minutes to remove lipids.[5]

-

Discard the upper MIBK layer.

-

Wash the remaining aqueous layer with 0.5 mL of hexane, vortex, and centrifuge again. Discard the hexane layer.[5]

-

-

Extraction of Organic Mercury:

-

To the washed aqueous layer, add 0.1 mL of 5 M hydrobromic acid (HBr), 0.05 mL of 2 M copper (II) chloride (CuCl₂), and 0.5 mL of toluene.[5]

-

Vortex the mixture for 30 seconds and centrifuge at 830 x g for 5 minutes.

-

Carefully transfer the upper toluene layer, which now contains the methylmercury bromide complex, to a GC vial for analysis.[5]

-

B. Sediment Samples

This protocol is adapted from a selective extraction method for organic mercury described by Thermo Fisher Scientific.[1]

-

Extraction:

-

Weigh approximately 100 mg of the sediment sample into a vial.

-

Add 5 mL of a solution containing 1 M sulfuric acid with 1.5 M potassium bromide (KBr) and 1 mL of 1 M copper (II) sulfate (CuSO₄).[1]

-

Shake the mixture for 1 hour.[1]

-

Add 2 mL of toluene and shake for an additional 30 minutes.[1]

-

Centrifuge to separate the phases and transfer the toluene layer to a clean vial.[1]

-

-

Derivatization (Propylation):

-

To the toluene extract, add 5 mL of a 0.5 M acetic acid/sodium acetate buffer (pH 3.9).[1]

-

Add 1 mL of a propylating reagent (e.g., sodium tetrapropylborate).

-

Shake for 10 minutes to allow for the derivatization of methylmercury to methylpropylmercury.[1]

-

The toluene phase is now ready for GC-MS analysis.[1]

-

Derivatization

For most GC-MS applications, methylmercury needs to be derivatized to a more volatile and thermally stable compound. Common derivatization techniques include ethylation and propylation.

-

Ethylation: Aqueous phase ethylation using sodium tetraethylborate (NaBEt₄) converts methylmercury to the volatile methylethylmercury.[6][7]

-

Propylation: Propylation with sodium tetrapropylborate (NaBPr₄) is also an effective method and can be more tolerant to interferences from chlorides.[8]

-

Halide Complexation: As described in the protocol by He et al. (2021), methylmercury can also be extracted as a bromide complex for analysis by GC-NCI-MS.[5]

GC-MS Parameters

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temperature 60 °C for 1 min, ramp at 30 °C/min to 300 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (for MeHgBr) | m/z 295, 297 (quantification and confirmation) |

Data Presentation

Quantitative Performance Data

The following table summarizes the quantitative performance data for methylmercury analysis by GC-MS from various studies.

| Parameter | He et al. (2021)[5] (GC-NCI-MS) | Zachariadis et al. (GC-EI-MS)[5] |

| Matrix | Whole Blood | Urine, Saliva, Serum |

| Linearity (R²) | 0.987 | Not Reported |

| Calibration Range | 0.02 - 20 ng/mL | Not Reported |

| Detection Limit | 0.12 ng/mL | 10-15 ng/L (Urine), 54-60 ng/L (Saliva), 61-81 ng/L (Serum) |

| Recovery (%) | 67.1% | 85 - 98% |

| Precision (CV%) | 20.8% | Not Reported |

Visualizations

Experimental Workflow for Methylmercury Analysis

Caption: Experimental workflow for methylmercury analysis by GC-MS.

Logical Relationship of Analytical Steps

Caption: Logical flow of the methylmercury speciation analysis protocol.

Conclusion

This application note provides a detailed methodology for the speciation analysis of methylmercury in biological and environmental samples using gas chromatography-mass spectrometry. The described protocols for sample preparation, derivatization, and GC-MS analysis offer a sensitive and reliable approach for the quantification of this important environmental toxin. The provided performance data demonstrates the suitability of the method for trace-level analysis. Researchers can adapt these protocols to their specific laboratory instrumentation and sample matrices to achieve accurate and precise results for methylmercury determination.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Methylmercury - Wikipedia [en.wikipedia.org]

- 3. agilent.com [agilent.com]

- 4. Comparison of GC-ICP-MS, GC-EI-MS and GC-EI-MS/MS for the determination of methylmercury, ethylmercury and inorganic mercury in biological samples by triple spike species-specific isotope dilution mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 5. oaepublish.com [oaepublish.com]

- 6. Simplified sample preparation procedure for measuring isotope-enriched methylmercury by gas chromatography and inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Using Methylmercury(1+) Iodide as a Standard for Analytical Calibration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylmercury is a highly toxic organometallic cation ([CH₃Hg]⁺) that poses significant environmental and health risks.[1] Accurate and precise quantification of methylmercury in various matrices, including environmental samples, foodstuffs, and biological tissues, is crucial for monitoring exposure, ensuring regulatory compliance, and conducting toxicological research. This application note provides a detailed protocol for the use of methylmercury(1+) iodide (CH₃HgI) as a primary standard for the calibration of analytical instrumentation, such as Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS) and Cold Vapor Atomic Fluorescence Spectrometry (CVAFS).

Methylmercury(1+) iodide is a solid, salt form of the methylmercury cation. While other salts like methylmercury chloride are also common, the iodide form can be used to prepare stock and working standards for the construction of calibration curves, enabling the accurate determination of methylmercury concentrations in unknown samples. Due to the extreme toxicity of methylmercury compounds, all handling and preparation steps must be conducted with stringent safety precautions.

Materials and Reagents

-

Methylmercury(1+) Iodide (CAS No. 143-36-2) solid standard[2][3][4]

-

Methanol (CH₃OH), HPLC grade or higher

-

Deionized water (ddH₂O), 18 MΩ·cm or higher

-

L-cysteine

-

Hydrochloric acid (HCl)

-

Potassium dichromate (K₂Cr₂O₇) (as a preservative, if necessary)

-

Class A volumetric flasks and pipettes

-

Analytical balance

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., SilverShield under an outer pair of nitrile gloves), safety goggles, lab coat, and a fume hood are mandatory.

Safety Precautions

WARNING: Methylmercury compounds are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin. [1]

-

Handling: All handling of solid methylmercury(1+) iodide and its concentrated solutions must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including double gloves (an inner chemical-resistant glove and an outer disposable glove), a lab coat, and chemical splash goggles.

-

Spill and Waste Disposal: In case of a spill, immediately evacuate the area and follow established institutional procedures for hazardous material cleanup. All waste containing methylmercury must be disposed of as hazardous waste according to local, state, and federal regulations.

-

Training: All personnel must be thoroughly trained in the safe handling of highly toxic organomercury compounds before commencing any work.

Experimental Protocols

Preparation of Methylmercury(1+) Iodide Stock Standard Solution (1000 µg/mL as Hg)

-

Weighing: In a chemical fume hood, accurately weigh approximately 17.09 mg of methylmercury(1+) iodide solid standard onto a weighing paper. The molecular weight of CH₃HgI is 342.53 g/mol , and the atomic weight of mercury (Hg) is 200.59 g/mol . This mass will yield a 1000 µg/mL concentration of mercury.

-

Dissolution: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask. Add approximately 5 mL of HPLC-grade methanol and gently swirl to dissolve the compound completely.

-

Dilution: Once dissolved, bring the flask to the 10 mL mark with methanol. Cap the flask and invert it several times to ensure homogeneity.

-

Storage: Transfer the stock solution to a clean, amber glass bottle with a Teflon-lined cap. Store the solution in a refrigerator at 4°C. This stock solution should be stable for up to six months when stored properly.

Preparation of Intermediate and Working Standard Solutions

Intermediate and working standards are prepared by serial dilution of the stock solution. The final diluent may vary depending on the analytical method. For many applications, a dilute solution of L-cysteine or a weak acid is used to stabilize the methylmercury in the aqueous phase.[5][6]

Example: Preparation of a 1 µg/mL Intermediate Standard

-

Allow the 1000 µg/mL stock solution to come to room temperature.

-

Pipette 100 µL of the stock solution into a 100 mL Class A volumetric flask.

-

Dilute to the mark with deionized water containing 0.1% (w/v) L-cysteine.

-

Cap and invert the flask multiple times to ensure a homogenous solution.

Example: Preparation of Calibration Curve Working Standards